molecular formula C21H13ClN2O4S2 B2728003 3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1025642-11-8

3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No. B2728003
M. Wt: 456.92
InChI Key: KYIAYJQDLGJOIE-DEDYPNTBSA-N
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Description

3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile, also known as 3-CNP, is an organic compound with a wide range of applications in the field of organic synthesis. It is a synthetic reagent used in the synthesis of various drugs, polymers materials, and other organic compounds. 3-CNP is also used in the synthesis of polymers, dyes, and other materials. 3-CNP is a versatile reagent with many advantages. It is a cost-effective, environmentally friendly, and readily available reagent.

Scientific Research Applications

Homologation and Synthesis of Precursors

Compounds with nitrophenyl components have been utilized in the synthesis of amino acid precursors, demonstrating the versatility of nitro-substituted phenyl groups in organic synthesis. For example, the selective conversion of nitrophenyl compounds into enals has paved the way for synthesizing tryptophan precursors and indole derivatives, highlighting their importance in pharmaceutical synthesis (Tanaka, Yasuo, & Torii, 1989).

Acaricidal and Pesticidal Activities

Certain nitro diphenylether derivatives, through systematic synthesis and evaluation, have demonstrated remarkable acaricidal and chlorosis-inducing activities. These findings suggest that the structural modifications, especially with the inclusion of nitrophenyl and sulfonyl groups, can significantly impact biological activity, making such compounds valuable in developing new pesticides (Kato et al., 1975).

Synthesis of Benzazoles

The reaction of arylsulfonyl(thio)propionitriles with diamines, phenols, and thiophenols has led to the synthesis of various benzazole derivatives, indicating the role of sulfonyl and nitrophenyl groups in heterocyclic chemistry. This research underscores the compound's utility in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and material sciences (Moskvichev et al., 2001).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S2/c22-16-6-9-18(10-7-16)29-21-11-8-17(24(25)26)12-15(21)13-20(14-23)30(27,28)19-4-2-1-3-5-19/h1-13H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIAYJQDLGJOIE-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-Chlorophenylthio)-5-nitrophenyl)-2-(phenylsulfonyl)prop-2-enenitrile

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